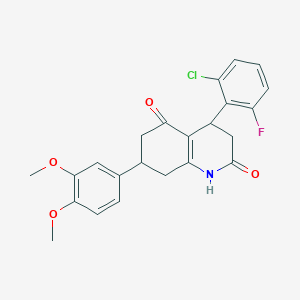

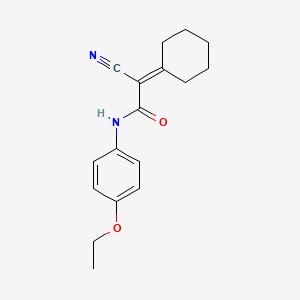

4-(2-chloro-6-fluorophenyl)-7-(3,4-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

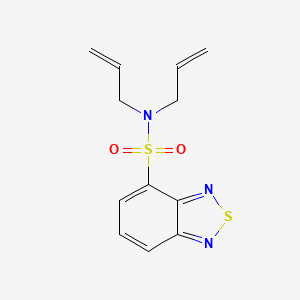

The compound belongs to the family of quinolinediones, characterized by a complex structure that includes a quinoline backbone modified with various functional groups. These modifications significantly influence the compound's physical, chemical, and potentially biological properties. Research in this area focuses on understanding these properties to utilize such compounds in various applications, including materials science and as intermediates in organic synthesis.

Synthesis Analysis

Synthesis approaches for related quinolinedione compounds often involve multi-step reactions, including condensation, cyclization, and substitution reactions. For example, the synthesis of metabolites of related compounds demonstrates the utility of protective groups and the importance of selecting appropriate synthetic pathways for achieving high yields of complex molecules (Mizuno et al., 2006).

Molecular Structure Analysis

The molecular structure of quinolinediones and related compounds is typically characterized using X-ray diffraction and computational methods like DFT calculations. These analyses provide insights into the geometry, electronic structure, and interactions within the molecule, which are crucial for understanding its reactivity and properties (Wang et al., 2006).

Chemical Reactions and Properties

Quinolinediones participate in a variety of chemical reactions, reflecting their reactivity towards nucleophiles and electrophiles. For instance, phosphorylation reactions using quinolyl derivatives illustrate the potential of these compounds to act as intermediates in synthesizing biologically relevant molecules (Takaku et al., 1981).

科学的研究の応用

Molecular Structure and Spectroscopic Characterization

Research into similar compounds has involved detailed investigations into molecular structures and spectroscopic properties. For instance, studies have utilized Density Functional Theory (DFT) and Time-Dependent DFT calculations to determine the structural parameters of related quinoline derivatives, offering insights into their molecular geometry, electronic configurations, and spectroscopic characteristics. These studies have significantly contributed to understanding the photophysical behavior, charge distribution, and potential biological applications of such compounds (Wazzan et al., 2016).

Synthesis and Cytotoxic Activity

Another area of research has focused on synthesizing and evaluating the cytotoxic activities of quinolinedione derivatives. These studies have synthesized various derivatives and assessed their antiproliferative activity against several human cancer cell lines. The findings indicate that many of these compounds exhibit higher cytotoxicity than some traditional chemotherapeutic agents, pointing to their potential as novel anticancer drugs (Kadela et al., 2016).

Optical and Structural Properties

Research into related quinoline derivatives has also covered the exploration of their optical and structural properties. Studies have investigated the photophysical properties of thin films made from quinoline derivatives, revealing their potential applications in material science, particularly in the development of optoelectronic devices. These investigations provide valuable insights into the absorption parameters, electronic transitions, and molecular interactions influencing these compounds' optical behaviors (Zeyada et al., 2016).

Excited-State Intramolecular Proton Transfer (ESIPT)

The study of ESIPT-inspired quinoline-based fluorophores represents another significant application area. These compounds exhibit dual emission patterns and large Stokes shifts, making them excellent candidates for fluorescence sensors and indicators. Their ability to detect small inorganic cations in various solvents highlights their utility in biochemical and environmental sensing applications (Padalkar & Sekar, 2014).

特性

IUPAC Name |

4-(2-chloro-6-fluorophenyl)-7-(3,4-dimethoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClFNO4/c1-29-19-7-6-12(10-20(19)30-2)13-8-17-23(18(27)9-13)14(11-21(28)26-17)22-15(24)4-3-5-16(22)25/h3-7,10,13-14H,8-9,11H2,1-2H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHTKZPDGMVMUGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=C(C=CC=C4Cl)F)C(=O)C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClFNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-chloro-6-fluorophenyl)-7-(3,4-dimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-{[4-(1,3-thiazol-2-yl)-1-piperazinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5509923.png)

![1-{2-[7-(2,4-dichlorobenzylidene)-3-(2,4-dichlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(pentafluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5509948.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B5509962.png)

![2-chloro-5-{5-[(3-methyl-5-oxo-4(5H)-isoxazolylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5509967.png)

![2-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5509970.png)

![ethyl 2-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5509972.png)

![N-{4-[(dimethylamino)carbonyl]phenyl}nicotinamide](/img/structure/B5510001.png)